molecular formula C14H16N2 B13740486 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline

6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline

Cat. No.: B13740486
M. Wt: 212.29 g/mol
InChI Key: VLTRJHBGRVFJLJ-UHFFFAOYSA-N
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Description

6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline is a nitrogen-containing heterocyclic compound. It is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system that includes a pyrrole ring and a quinoline ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials might include substituted anilines and ketones, which undergo cyclization in the presence of catalysts like Lewis acids. The reaction conditions often involve refluxing in solvents such as toluene or ethanol, followed by purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can undergo various chemical reactions, including:

Scientific Research Applications

6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

6,6,8-trimethyl-1,5-dihydropyrrolo[2,3-g]quinoline

InChI

InChI=1S/C14H16N2/c1-9-8-14(2,3)16-13-6-10-4-5-15-12(10)7-11(9)13/h4-8,15-16H,1-3H3

InChI Key

VLTRJHBGRVFJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C3C(=C2)C=CN3)(C)C

Origin of Product

United States

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